molecular formula C10H12ClF3N2O3S B2853344 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2094877-44-6

6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No. B2853344
CAS RN: 2094877-44-6
M. Wt: 332.72
InChI Key: WUDBFCSEIDRQGC-UHFFFAOYSA-N
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Description

6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called mitogen-activated protein kinase kinase 4 (MKK4). This molecule has been the subject of scientific research due to its potential therapeutic applications in cancer treatment.

Mechanism Of Action

6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide inhibits the activity of MKK4 by binding to the ATP-binding site of the protein kinase. This binding prevents the transfer of phosphate groups to downstream targets in the signaling pathway, leading to inhibition of tumor growth.
Biochemical and Physiological Effects:
6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and colon cancer cells. In addition, 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide has been shown to increase the sensitivity of cancer cells to chemotherapy drugs such as cisplatin and gemcitabine. In animal studies, 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide has been shown to decrease tumor growth and increase survival rates.

Advantages And Limitations For Lab Experiments

One advantage of 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide is its specificity for MKK4, which reduces the potential for off-target effects. However, the limitations of 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide include its low solubility in water and the need for high doses to achieve therapeutic effects.

Future Directions

For research on 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide include the development of more potent and soluble analogs, the investigation of combination therapies with other chemotherapeutic agents, and the identification of biomarkers that can predict response to treatment with 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide. In addition, the role of MKK4 in other diseases such as inflammation and neurodegeneration could be explored.

Synthesis Methods

The synthesis of 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 5-chloro-3-nitropyridin-2-amine with 3-chloropropanol in the presence of a base to form 5-(3-chloropropoxy)-3-nitropyridin-2-amine. The nitro group is then reduced to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with trifluoromethylsulfonamide and methyl iodide to yield 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide.

Scientific Research Applications

6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide has been the subject of scientific research due to its potential therapeutic applications in cancer treatment. MKK4 is a protein kinase that plays a crucial role in cell signaling pathways involved in tumor growth and metastasis. Inhibition of MKK4 by 6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide has been shown to decrease tumor growth and increase sensitivity to chemotherapy in preclinical studies.

properties

IUPAC Name

6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2O3S/c1-16(3-2-4-17)20(18,19)7-5-8(10(12,13)14)9(11)15-6-7/h5-6,17H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDBFCSEIDRQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)S(=O)(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-hydroxypropyl)-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide

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